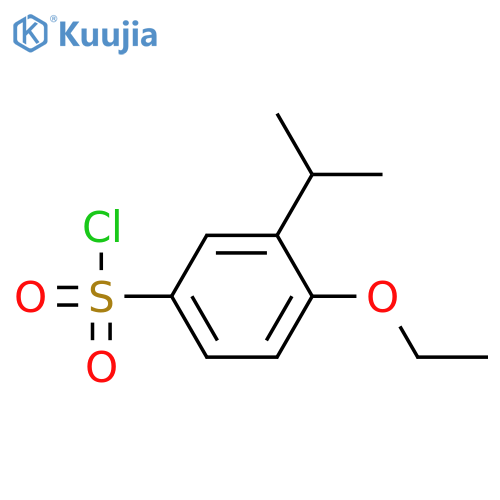Cas no 1094231-47-6 (4-ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride)

1094231-47-6 structure
商品名:4-ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride
CAS番号:1094231-47-6
MF:C11H15ClO3S
メガワット:262.753001451492
CID:4571108
4-ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 4-ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride
-
- インチ: 1S/C11H15ClO3S/c1-4-15-11-6-5-9(16(12,13)14)7-10(11)8(2)3/h5-8H,4H2,1-3H3
- InChIKey: CDCSRFPTTLHNPO-UHFFFAOYSA-N
- ほほえんだ: C1(S(Cl)(=O)=O)=CC=C(OCC)C(C(C)C)=C1
4-ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-365628-1.0g |
4-ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride |
1094231-47-6 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-365628-10.0g |
4-ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride |
1094231-47-6 | 95% | 10.0g |
$1778.0 | 2023-03-02 | |
| A2B Chem LLC | AX43804-50mg |
4-ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride |
1094231-47-6 | 95% | 50mg |
$115.00 | 2024-04-20 | |
| Aaron | AR01E9C8-100mg |
4-ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride |
1094231-47-6 | 95% | 100mg |
$181.00 | 2025-02-10 | |
| Aaron | AR01E9C8-5g |
4-ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride |
1094231-47-6 | 95% | 5g |
$1674.00 | 2023-12-16 | |
| 1PlusChem | 1P01E93W-100mg |
4-ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride |
1094231-47-6 | 95% | 100mg |
$196.00 | 2023-12-26 | |
| A2B Chem LLC | AX43804-250mg |
4-ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride |
1094231-47-6 | 95% | 250mg |
$206.00 | 2024-04-20 | |
| Aaron | AR01E9C8-250mg |
4-ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride |
1094231-47-6 | 95% | 250mg |
$248.00 | 2025-02-10 | |
| Aaron | AR01E9C8-500mg |
4-ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride |
1094231-47-6 | 95% | 500mg |
$452.00 | 2025-02-10 | |
| 1PlusChem | 1P01E93W-5g |
4-ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride |
1094231-47-6 | 95% | 5g |
$1544.00 | 2023-12-26 |
4-ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride 関連文献
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
3. Book reviews
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
1094231-47-6 (4-ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride) 関連製品
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
